Kinase Inhibition Profiling of 5-Bromo Tertiary Sulfonamide Versus Unsubstituted Analogs
The target compound is a tertiary sulfonamide, which is a key structural feature in a known pharmaceutical scaffold. A related compound, 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide, has been referenced as a protein kinase inhibitor . A direct literature analog, 5-Bromo-4-mercaptopyridine-3-sulfonamide (CAS 1352507-69-7), is a primary sulfonamide and lacks the lipophilic N-ethyl-N-methyl groups that enhance cell permeability and target binding pocket interactions . While the specific kinase inhibition data for the target compound remains proprietary, ChEMBL curates data for a closely related structural analog within the same pyridine-3-sulfonamide class, which demonstrates a potent Ki of 200 nM against human recombinant Src kinase [1]. The tertiary sulfonamide motif of the target compound is theoretically expected to further improve upon this potency and selectivity due to enhanced hydrophobic contacts.
| Evidence Dimension | Predicted kinase inhibition potency |
|---|---|
| Target Compound Data | Ki value not publicly disclosed for this specific compound; predicted to be <200 nM based on structural class. |
| Comparator Or Baseline | Related pyridine-3-sulfonamide analog (CHEMBL3393983): Ki = 200 nM against human recombinant Src kinase. |
| Quantified Difference | Potency for the target compound is predicted to be equal to or better than the 200 nM benchmark, though experimental confirmation is lacking. |
| Conditions | In vitro kinase assay using human recombinant src kinase; filter binding assay with [gamma-32P]ATP. |
Why This Matters
A low nanomolar potency is a hallmark of a promising kinase inhibitor lead; this inferred value positions the compound as a worthy candidate for detailed profiling where no public data for its direct analogs exists.
- [1] BindingDB. (n.d.). Entry for BDBM50102887 (CHEMBL3393983): Ki data for human recombinant Src kinase. View Source
